

Application Notes and Protocols for Embedding Biological Tissues in SikaBiresin TD-165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the embedding of biological tissues in SikaBiresin **TD-165**, a transparent epoxy resin. While primarily used in industrial applications, its properties suggest potential for use in histology and microscopy for creating clear, durable tissue blocks. The following protocols are based on established principles of epoxy resin embedding for biological samples and the technical specifications of SikaBiresin **TD-165**.

Introduction

SikaBiresin **TD-165** is the hardener component of a two-part epoxy resin system known for its high transparency, good UV resistance, and self-degassing properties.[1][2] These characteristics are advantageous for biological embedding, potentially allowing for better visualization of embedded tissues and long-term stability of the blocks. This protocol outlines the necessary steps for tissue fixation, dehydration, infiltration, and polymerization using SikaBiresin **TD-165**.

Quantitative Data: SikaBiresin TD-165 System Properties

The following table summarizes the key physical and mechanical properties of the SikaBiresin TD-150/**TD-165** and TD-160/**TD-165** epoxy resin systems. This data is derived from the manufacturer's product data sheets.[3][4][5]

Property	SikaBiresin TD-150 (Resin A) / TD-165 (Hardener B)	SikaBiresin TD-160 (Resin A) / TD-165 (Hardener B)	Unit
Mixing Ratio (by weight)	100 : 50	100 : 50	-
Viscosity (at 25 °C)	~500	~1100	mPa⋅s
Density (at 23 °C)	Resin (A): ~1.12, Hardener (B): ~1.00	Resin (A): ~1.12, Hardener (B): ~1.00	g/cm³
Pot Life (150g at 25°C)	~60	~40	minutes
Tack-free time (1-3mm layer at 23°C)	~8 - 9	~6 - 7	hours
Shore D Hardness (after 7 days at RT)	~D 80	~D 84	-
Glass Transition Temperature (Tg)	~53	~56	°C

Experimental Protocols

This section details the step-by-step methodology for embedding biological tissues in SikaBiresin **TD-165**. The protocol is divided into four main stages: Fixation, Dehydration, Infiltration, and Polymerization.

Fixation

Proper fixation is crucial for preserving tissue morphology. The choice of fixative will depend on the specific application and target molecules. A standard fixative for electron microscopy is a mixture of glutaraldehyde and paraformaldehyde.

Materials:

 Primary Fixative: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)

- 0.1 M Sodium cacodylate buffer (pH 7.4)
- Tissue of interest, dissected into small pieces (no larger than 1-2 mm³)[6]

Procedure:

- Immediately immerse the freshly dissected tissue pieces in the primary fixative.
- Fix for at least 2 hours at room temperature or overnight at 4°C.[7]
- After primary fixation, wash the tissue pieces three times in 0.1 M sodium cacodylate buffer for 15 minutes each.

Dehydration

Dehydration is the process of removing water from the tissue, which is essential as epoxy resins are not miscible with water.[8][9] This is typically achieved using a graded series of ethanol.[10][11]

Materials:

- Ethanol (50%, 70%, 80%, 95%, 100%)
- Propylene oxide (or acetone as an alternative)

Procedure:

- Immerse the fixed tissue in 50% ethanol for 15 minutes.
- Transfer the tissue to 70% ethanol for 15 minutes.
- Transfer the tissue to 80% ethanol for 15 minutes.
- Transfer the tissue to 95% ethanol for 15 minutes.
- Perform three changes in 100% ethanol for 20 minutes each to ensure complete water removal.

• To transition from ethanol to the epoxy resin, immerse the tissue in propylene oxide for two changes of 15 minutes each. Propylene oxide is an intermediate solvent that is miscible with both ethanol and epoxy resins.[6]

Infiltration

Infiltration involves gradually replacing the intermediate solvent with the liquid SikaBiresin mixture. This allows the resin to fully penetrate the tissue.

Materials:

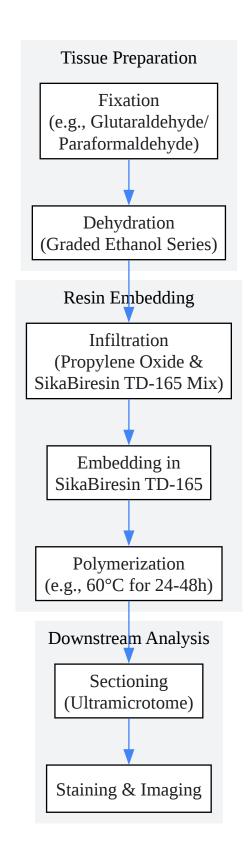
- SikaBiresin TD-150 or TD-160 (Resin component A)
- SikaBiresin **TD-165** (Hardener component B)
- Propylene oxide
- Embedding molds (e.g., BEEM® capsules, silicone molds)[12]
- Vacuum desiccator (optional, for degassing)

Procedure:

- Prepare the SikaBiresin mixture by combining the resin (component A) and hardener (component B) in a 2:1 ratio by weight.[1] Mix thoroughly but gently to avoid introducing air bubbles.[7] The mixture can be left for up to 10 minutes for self-degassing or placed in a vacuum desiccator.[13][3]
- Prepare a 1:1 mixture of SikaBiresin and propylene oxide.
- Immerse the dehydrated tissue in the 1:1 mixture for 1-2 hours at room temperature on a rotator.
- Prepare a 3:1 mixture of SikaBiresin and propylene oxide.
- Transfer the tissue to the 3:1 mixture and infiltrate for 2-4 hours at room temperature on a rotator.

- Transfer the tissue to 100% SikaBiresin mixture and infiltrate overnight at room temperature on a rotator.
- Perform a fresh change of 100% SikaBiresin mixture and infiltrate for another 2-4 hours.

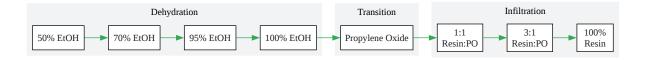
Embedding and Polymerization


The final step is to embed the infiltrated tissue in fresh resin and polymerize it to form a solid block.

Procedure:

- Place a drop of fresh SikaBiresin mixture at the bottom of an embedding mold.
- Carefully place the infiltrated tissue into the resin in the mold and orient it as desired.
- Fill the mold with fresh SikaBiresin mixture.
- Polymerize the resin in an oven. Based on general epoxy resin protocols and the properties
 of SikaBiresin, a starting point for polymerization is 60°C for 24-48 hours.[6][14] The
 temperature should not exceed the glass transition temperature significantly to avoid tissue
 damage.
- After polymerization, allow the blocks to cool to room temperature before trimming and sectioning.

Visualizations Experimental Workflow



Click to download full resolution via product page

Caption: Workflow for embedding biological tissues in SikaBiresin TD-165.

Logical Relationships in Dehydration and Infiltration

Click to download full resolution via product page

Caption: Sequential steps for tissue dehydration and resin infiltration.

Concluding Remarks

This protocol provides a comprehensive framework for embedding biological tissues in SikaBiresin **TD-165**. Researchers should note that, as with any embedding protocol, optimization may be necessary depending on the specific tissue type and experimental goals. Key parameters to consider for optimization include fixation time, dehydration steps, infiltration times, and polymerization temperature and duration. The high transparency and durability of SikaBiresin **TD-165** offer a promising alternative for creating high-quality tissue blocks for a variety of microscopic analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. industry.sika.com [industry.sika.com]
- 2. industry.sika.com [industry.sika.com]
- 3. shop.gttag.ch [shop.gttag.ch]
- 4. industry.sika.com [industry.sika.com]
- 5. industry.sika.com [industry.sika.com]

- 6. Embedding in Resin | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 9. Dehydration Embedding Section with Microtome | PPTX [slideshare.net]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. Dehydration Histopathology.guru [histopathology.guru]
- 12. resin embedding method | Glossary | JEOL Ltd. [jeol.com]
- 13. shop.gttag.ch [shop.gttag.ch]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Embedding Biological Tissues in SikaBiresin TD-165]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621617#protocol-for-embedding-biological-tissues-in-sikabiresin-td-165]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.